

Application Notes and Protocols for Penta-Substituted Guanidines in Phase-Transfer Catalysis

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Compound of Interest

Compound Name: 1,1,2,3,3-Pentaethylguanidine

Cat. No.: B081650

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Disclaimer: Extensive literature searches did not yield specific applications or protocols for **1,1,2,3,3-Pentaethylguanidine** in phase-transfer catalysis. The following application notes and protocols are based on closely related and structurally similar penta-substituted guanidinium salts, referred to generally as "pentanidiums," which have been documented as effective phase-transfer catalysts.[1][2] These examples are intended to provide representative methodologies for researchers, scientists, and drug development professionals interested in the potential applications of this class of catalysts.

Introduction to Penta-Substituted Guanidines in Phase-Transfer Catalysis

Penta-substituted guanidines, particularly their quaternary ammonium salt derivatives (guanidinium salts or "pentanidiums"), have emerged as a powerful class of phase-transfer catalysts.[1][2] Their unique electronic and structural properties, characterized by a highly delocalized positive charge across the central carbon and three nitrogen atoms, contribute to their high catalytic efficacy. These catalysts are particularly effective in promoting a variety of organic transformations under biphasic conditions, offering advantages such as mild reaction conditions, high yields, and, in the case of chiral variants, excellent enantioselectivity.[1][3][4]

The general mechanism of action for a penta-substituted guanidinium salt in phase-transfer catalysis involves the formation of a lipophilic ion pair with an anionic reactant from the

aqueous phase. This ion pair is then transferred to the organic phase, where the anion can react with the organic-soluble substrate. The guanidinium cation then returns to the aqueous phase to repeat the cycle.

Key Applications

Penta-substituted guanidinium salts have demonstrated significant utility in a range of important organic reactions, including:

- **Asymmetric Michael Additions:** The conjugate addition of nucleophiles to α,β -unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral penta-substituted guanidinium catalysts have been shown to effectively catalyze these reactions, yielding products with high enantiomeric excess.^[1]
- **Asymmetric Alkylations:** These catalysts are also employed in the enantioselective alkylation of various substrates, including glycine Schiff bases and β -ketoesters.^[5] The steric and electronic properties of the catalyst play a crucial role in controlling the stereochemical outcome of these reactions.
- **α -Hydroxylation Reactions:** The introduction of a hydroxyl group at the α -position of a carbonyl compound can be achieved with high enantioselectivity using chiral penta-substituted guanidinium catalysts under phase-transfer conditions.^[1]

Data Presentation

The following tables summarize representative quantitative data for reactions catalyzed by chiral penta-substituted guanidinium salts, illustrating their effectiveness in terms of yield and enantioselectivity.

Table 1: Asymmetric Michael Addition of Glycine Schiff Base to Chalcone Derivatives

Entry	Chalcone Derivative	Catalyst Loading (mol%)	Time (h)	Yield (%)	ee (%)
1	Chalcone	1	24	95	92
2	4-Chlorochalcone	1	24	98	94
3	4-Methylchalcone	1	36	92	90
4	2-Naphthylchalcone	1	48	89	88

Data is representative and compiled from studies on chiral pentanidium catalysts.

Table 2: Asymmetric Alkylation of tert-Butyl Glycinate Schiff Base

Entry	Alkylating Agent	Catalyst Loading (mol%)	Time (h)	Yield (%)	ee (%)
1	Benzyl bromide	5	12	88	95
2	Allyl bromide	5	18	85	91
3	Propargyl bromide	5	24	82	93
4	Ethyl bromoacetate	5	36	75	89

Data is representative and compiled from studies on C2-symmetric chiral pentacyclic guanidine catalysts.[5]

Experimental Protocols

The following are detailed protocols for key experiments representative of the application of penta-substituted guanidinium salts in phase-transfer catalysis.

Protocol 1: Asymmetric Michael Addition of a Glycine Schiff Base to an α,β -Unsaturated Ketone

Objective: To synthesize an enantioenriched Michael adduct using a chiral penta-substituted guanidinium phase-transfer catalyst.

Materials:

- tert-Butyl glycinate benzophenone Schiff base
- α,β -Unsaturated ketone (e.g., chalcone)
- Chiral penta-substituted guanidinium bromide catalyst (e.g., a chiral pentanidium bromide)
- Potassium hydroxide (KOH)
- Toluene
- Water
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add the tert-butyl glycinate benzophenone Schiff base (0.2 mmol), the α,β -unsaturated ketone (0.24 mmol), and the chiral penta-substituted guanidinium bromide catalyst (0.002 mmol, 1 mol%).
- Add toluene (2 mL) and a 50% aqueous solution of potassium hydroxide (1 mL).

- Stir the biphasic mixture vigorously at room temperature for the time indicated by TLC analysis (typically 24-48 hours).
- Upon completion of the reaction, add water (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
- Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Asymmetric Alkylation of a Glycine Schiff Base

Objective: To synthesize an enantioenriched α -amino acid derivative via phase-transfer catalyzed alkylation.

Materials:

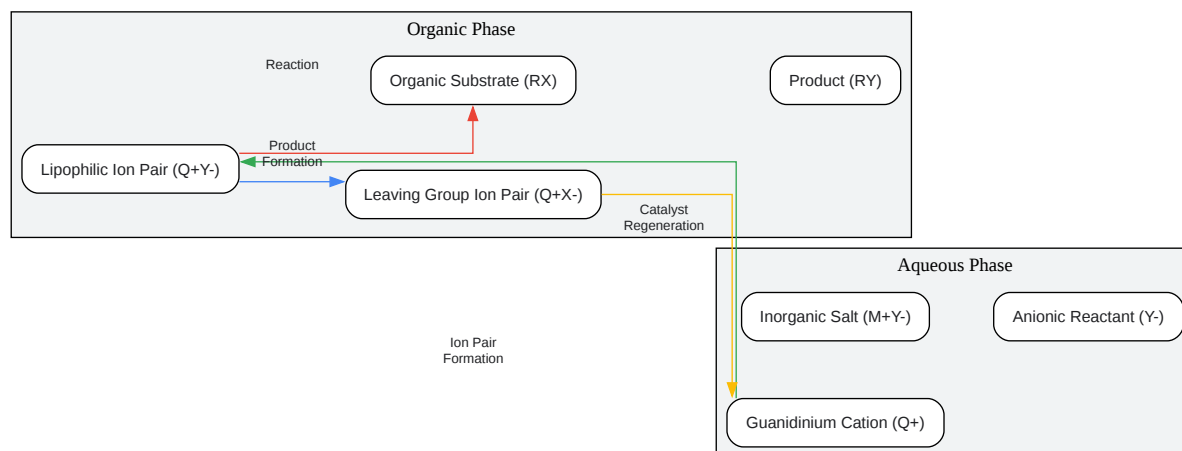
- tert-Butyl glycinate benzophenone Schiff base
- Alkyl halide (e.g., benzyl bromide)
- Chiral penta-substituted guanidinium bromide catalyst
- Cesium hydroxide monohydrate ($\text{CsOH} \cdot \text{H}_2\text{O}$)
- Dichloromethane (CH_2Cl_2)
- Water
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

- Standard laboratory glassware and magnetic stirrer

Procedure:

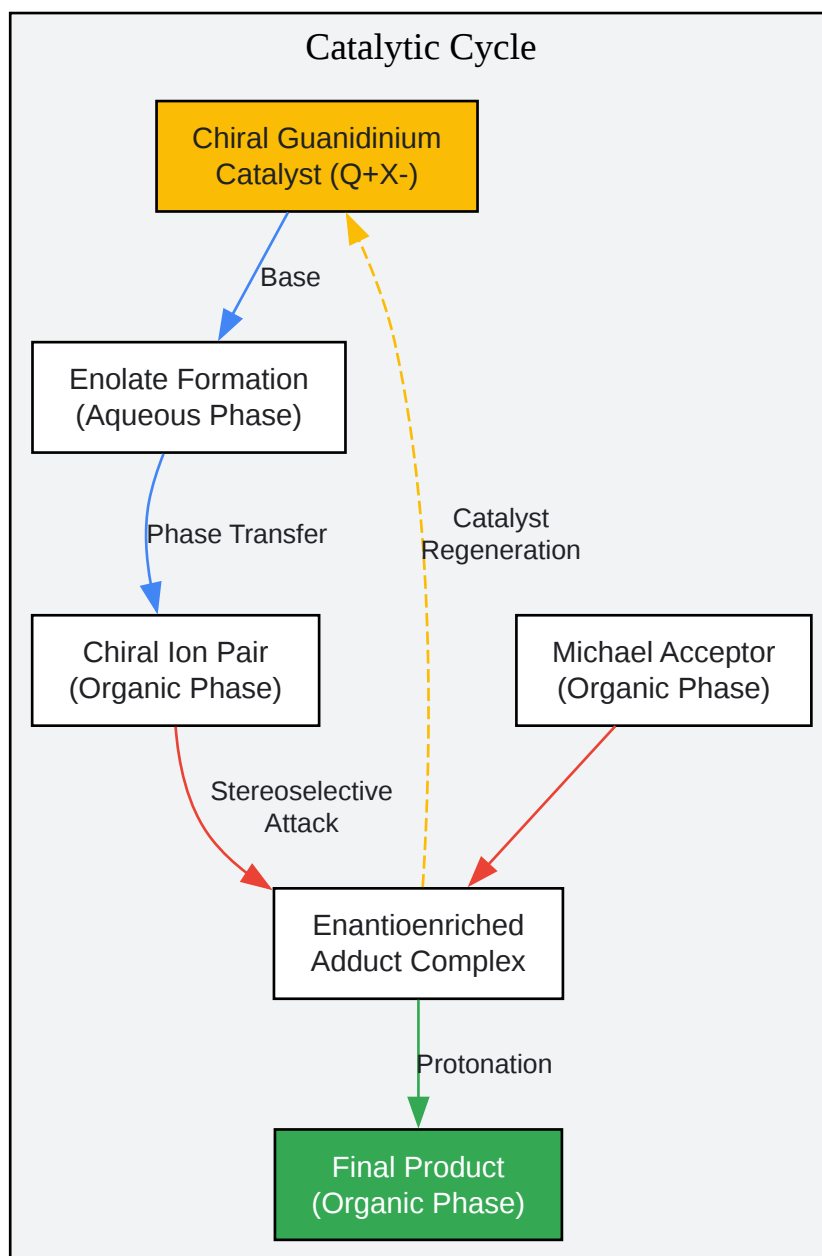
- In a reaction vessel, dissolve the tert-butyl glycinate benzophenone Schiff base (0.1 mmol) and the chiral penta-substituted guanidinium bromide catalyst (0.005 mmol, 5 mol%) in dichloromethane (1 mL).
- Add a 50% aqueous solution of cesium hydroxide monohydrate (0.5 mL).
- Cool the mixture to 0 °C and add the alkyl halide (0.12 mmol).
- Stir the reaction mixture vigorously at 0 °C until the starting material is consumed (monitor by TLC, typically 12-24 hours).
- Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent in vacuo.
- Purify the residue by flash chromatography on silica gel to yield the alkylated product.
- Analyze the product's enantiomeric excess using chiral HPLC.

Mandatory Visualizations



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Caption: General workflow of penta-substituted guanidinium-catalyzed phase-transfer catalysis.



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Caption: Signaling pathway for asymmetric Michael addition catalyzed by a chiral guanidinium salt.

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